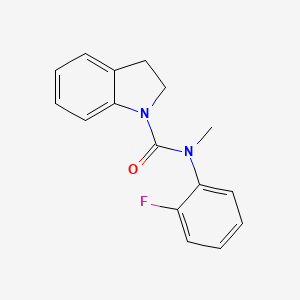
SL antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SL antagonist 1 is a compound known for its role as a strigolactone antagonist. Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development, including root development, shoot branching, and interactions with symbiotic fungi. This compound can strongly interact with strigolactone receptor proteins, making it a valuable tool in combating root-parasitic weed infestations without affecting the germination or growth of crops .
Vorbereitungsmethoden
The synthesis of SL antagonist 1 involves the design and creation of N-heterocyclic ureas. The synthetic route typically includes the reaction of N-(2-fluorophenyl)-N-methylindoline-1-carboxamide with appropriate reagents under controlled conditions. The exact reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
SL antagonist 1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions, particularly at the fluorophenyl group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
SL antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used to study the interactions between strigolactones and their receptors, providing insights into the molecular mechanisms of plant hormone signaling.
Biology: Researchers use it to investigate the role of strigolactones in plant development and their interactions with parasitic weeds.
Medicine: While primarily used in plant research, its mechanism of action can provide insights into similar pathways in other organisms.
Wirkmechanismus
SL antagonist 1 exerts its effects by binding to strigolactone receptor proteins, thereby blocking the interaction between strigolactones and their receptors. This inhibition prevents the downstream signaling events that would normally be triggered by strigolactones, such as the germination of parasitic weed seeds. The molecular targets involved include the strigolactone receptors, which are part of the α/β hydrolase family .
Vergleich Mit ähnlichen Verbindungen
SL antagonist 1 is unique in its strong binding affinity to strigolactone receptors compared to other similar compounds. Some similar compounds include:
KK094: Another strigolactone antagonist with lower binding affinity.
GR24: A synthetic strigolactone used as a standard in research but acts as an agonist rather than an antagonist.
Soporidine: A potent SL antagonist identified for its ability to inhibit the germination of Striga hermonthica
This compound stands out due to its higher binding affinity and effectiveness in inhibiting strigolactone-mediated physiological responses.
Eigenschaften
Molekularformel |
C16H15FN2O |
|---|---|
Molekulargewicht |
270.30 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-N-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C16H15FN2O/c1-18(15-9-5-3-7-13(15)17)16(20)19-11-10-12-6-2-4-8-14(12)19/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
NTTZHSHCOFEAEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1F)C(=O)N2CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B12381683.png)

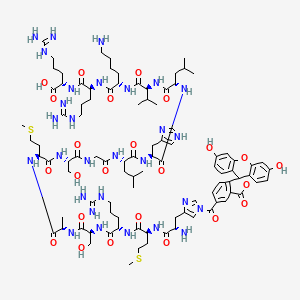


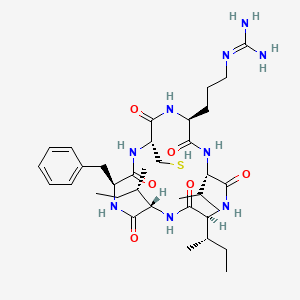
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
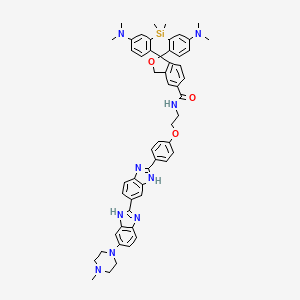
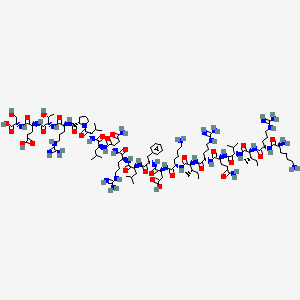
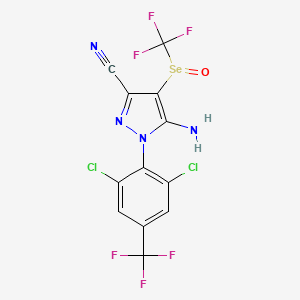
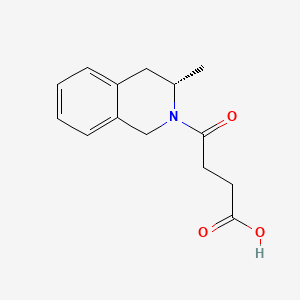
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
